

An In-depth Technical Guide to the Pharmacological Properties of ROS 234 Dioxalate

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Compound of Interest

Compound Name: ROS 234

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of **ROS 234** dioxalate, a potent antagonist of the histamine H3 receptor. This document collates available quantitative data, outlines likely experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Compound Overview

- Compound Name: **ROS 234** dioxalate[1][2]
- Chemical Name: N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate[1][3]
- Molecular Formula: $C_{13}H_{15}N_5 \cdot 2C_2H_2O_4$ [1][2]
- Molecular Weight: 421.37 g/mol [1][2]
- CAS Number: 1781941-93-2[1][2]
- Key Pharmacological Role: Potent Histamine H3 Receptor Antagonist[1][2][4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the potency and efficacy of **ROS 234** dioxalate as a histamine H3 receptor antagonist.

Table 1: In Vitro and Ex Vivo Receptor Affinity and Potency

Parameter	Value	Species/Tissue	Description	Reference(s)
pKb	9.46	Guinea-pig ileum	Functional antagonism at the H3 receptor.	[1][2][4][5]
pKi	8.90	Rat cerebral cortex	Inhibitory constant, indicating binding affinity to the H3 receptor.	[4][5]

Table 2: In Vivo Efficacy

Parameter	Value	Administration Route	Species/Tissue	Description	Reference(s)
ED ₅₀	19.12 mg/kg	i.p. (intraperitoneal)	Rat cerebral cortex	The dose required to achieve 50% of the maximum effect in an ex vivo binding study, indicating limited blood-brain barrier permeability.	[1][2][4][5]

Mechanism of Action: Histamine H3 Receptor Antagonism

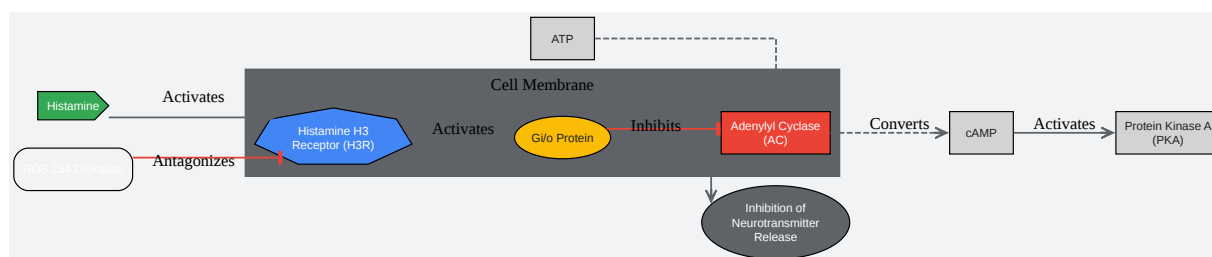
ROS 234 dioxalate exerts its pharmacological effects by acting as a potent antagonist at the histamine H3 receptor (H3R). The H3R is a presynaptic G-protein coupled receptor (GPCR) belonging to the Gi/o family, predominantly expressed in the central nervous system.[5][6]

As a presynaptic autoreceptor, the H3R's primary role is to inhibit the synthesis and release of histamine.[6] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[5]

By antagonizing the H3R, **ROS 234** dioxalate blocks the receptor's constitutive activity and the effects of endogenous histamine. This disinhibition leads to an increased release of histamine

and other neurotransmitters, which is the basis for the therapeutic potential of H3R antagonists in various neurological and cognitive disorders.[5]

The following diagram illustrates the canonical signaling pathway of the histamine H3 receptor, which is inhibited by **ROS 234** dioxalate.



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Caption: Signaling pathway of the Histamine H3 Receptor and its antagonism by **ROS 234** dioxalate.

Experimental Protocols

The pharmacological profile of **ROS 234** dioxalate was likely determined using a series of standard in vitro and ex vivo assays. While the full detailed methodologies from the primary literature are not publicly available, the following represents the standard protocols for characterizing a novel H3 receptor antagonist.

This experiment is designed to determine the affinity of **ROS 234** dioxalate for the histamine H3 receptor.

- Objective: To calculate the inhibitory constant (K_i) of **ROS 234** dioxalate by measuring its ability to displace a known radioligand from the H3 receptor.
- Materials:

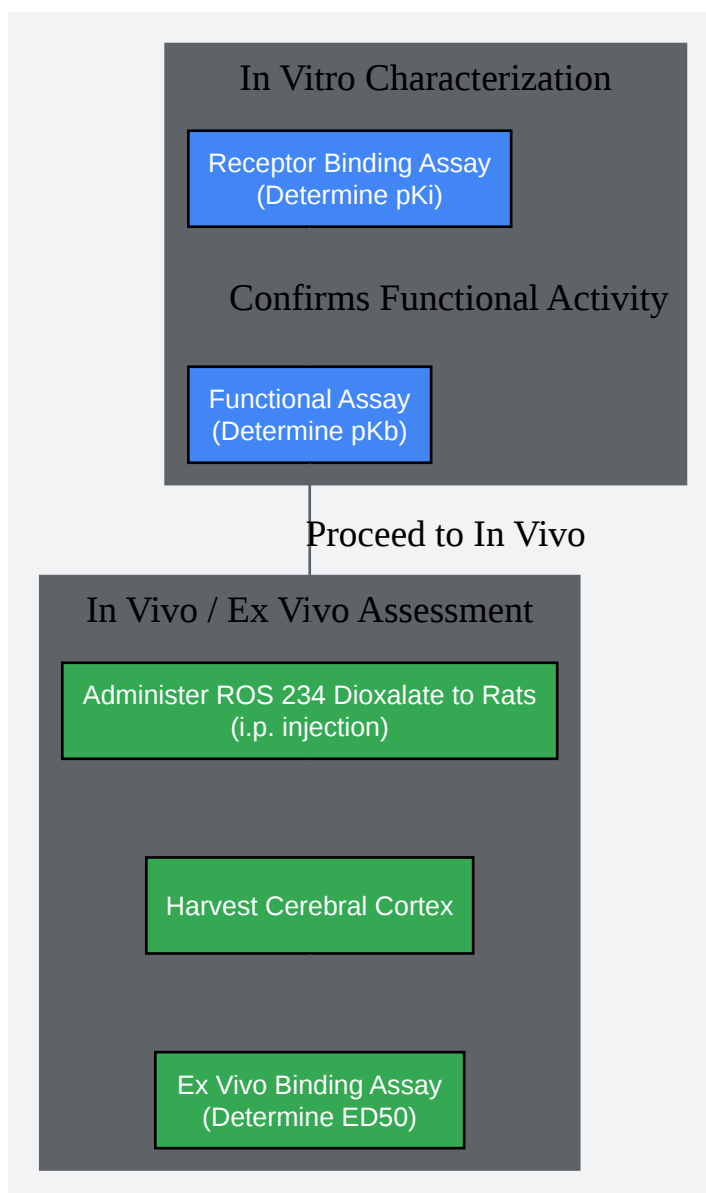
- Membrane preparations from cells expressing recombinant rat H3 receptors or from rat cerebral cortex tissue.
- Radioligand, e.g., [³H]Nα-methylhistamine.
- **ROS 234** dioxalate at various concentrations.
- Assay buffer (e.g., Tris-HCl with EDTA).
- Glass fiber filters and a cell harvester.
- Scintillation counter.
- Protocol:
 - Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of **ROS 234** dioxalate.
 - Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
 - Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
 - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of **ROS 234** dioxalate that inhibits 50% of the specific binding of the radioligand).
 - Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

This experiment assesses the functional potency of **ROS 234** dioxalate in a biological system.

- Objective: To determine the antagonist dissociation constant (K_b) of **ROS 234** dioxalate by measuring its ability to inhibit the functional response induced by an H3R agonist in an isolated tissue preparation.

- Materials:
 - Isolated guinea-pig ileum tissue.
 - Organ bath setup with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
 - Isotonic transducer to measure tissue contraction.
 - H3 receptor agonist (e.g., R- α -methylhistamine).
 - **ROS 234** dioxalate.
- Protocol:
 - Mount the guinea-pig ileum segment in the organ bath under a resting tension.
 - Allow the tissue to equilibrate.
 - Obtain a cumulative concentration-response curve for the H3 agonist. The agonist will inhibit electrically induced contractions of the ileum.
 - Wash the tissue and allow it to recover.
 - Incubate the tissue with a fixed concentration of **ROS 234** dioxalate for a set period.
 - In the presence of **ROS 234** dioxalate, obtain a second concentration-response curve for the H3 agonist. The curve should be shifted to the right.
 - Repeat with several concentrations of **ROS 234** dioxalate.
 - Analyze the rightward shift in the agonist's concentration-response curve to calculate the K_b value using the Schild equation. The pK_b is the negative logarithm of the K_b.

The logical flow from initial binding studies to in vivo assessment is depicted below.



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Caption: A typical experimental workflow for characterizing a novel H3 receptor antagonist like **ROS 234** dioxalate.

Summary and Conclusion

ROS 234 dioxalate is a well-characterized, potent histamine H3 receptor antagonist. Its high affinity and functional antagonism have been quantified in standard preclinical models. A key feature of this compound is its limited permeability across the blood-brain barrier, as indicated by its ED₅₀ value from ex vivo studies.[1][2][4] This property makes it a valuable research tool

for studying the peripheral effects of H3 receptor antagonism or as a peripherally-restricted drug candidate. Researchers utilizing **ROS 234** dioxalate can be confident in its defined mechanism of action and potency, which are supported by established pharmacological data. It should be noted, however, that this compound has been withdrawn from sale for commercial reasons by some suppliers.[1][2]

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